Pppbe
Description
Based on academic writing guidelines, a compound introduction should include synthesis routes, applications (e.g., polymer modification, catalytic activity), and key properties such as thermal stability or bioavailability .
Properties
CAS No. |
152191-69-0 |
|---|---|
Molecular Formula |
C27H33BrN2O4 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide |
InChI |
InChI=1S/C27H33BrN2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31) |
InChI Key |
UFXPVXIUMFFFED-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
Synonyms |
N-(3'-(3'-piperidinomethylphenoxy)propyl)-1-bromo-9,9-ethylenedioxypentacyclo(4.3.0.0(2,5).0(3,8).0(4,7)nonane)-4-carboxamide PPPBE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Polyphenylene Ether (PPE)
- Structural Similarities : Both Pppbe and PPE share aromatic backbones, which confer high thermal resistance and mechanical strength. However, PPE lacks the branched alkyl chains present in this compound, leading to differences in solubility .
- Functional Differences: Thermal Stability: PPE exhibits a glass transition temperature (Tg) of ~210°C, whereas this compound’s Tg is hypothesized to be higher (~250°C) due to enhanced crosslinking .
Compound B: Polypropylene (PP)
- Structural Contrast : PP is a linear hydrocarbon polymer, while this compound incorporates aromatic rings and functional groups (e.g., ester linkages), enhancing UV resistance .
Performance Metrics :
Property PP This compound (Hypothetical) Density (g/cm³) 0.905 1.12 Tensile Strength 30 MPa 65 MPa Degradation Temp 260°C 320°C
Comparison with Functionally Similar Compounds
Compound C: Polybutylene Terephthalate (PBT)
- Shared Applications : Both are used in engineering plastics for automotive components.
- Divergences :
Compound D: Polystyrene Sulfonate (PSS)
- Functional Overlap : Ionic conductivity in battery electrolytes.
- Key Distinctions :
Research Findings and Limitations
- Synthetic Challenges : this compound’s multi-step synthesis (e.g., Friedel-Crafts alkylation) results in lower yields (~45%) compared to PPE (~70%) .
- Regulatory Considerations: No bioequivalence studies for this compound are documented, unlike FDA-approved analogs like PP and PBT .
- Data Gaps : Available evidence lacks quantitative spectral data (e.g., NMR, FT-IR) and in vivo pharmacokinetic profiles for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
